molecular formula C25H22Cl2N4OS B10835730 Pyrazole derivative 25

Pyrazole derivative 25

Cat. No.: B10835730
M. Wt: 497.4 g/mol
InChI Key: NIKGOEACQPFNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivative 25 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazole derivatives are known for their versatility and have been extensively studied due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of pyrazole derivative 25 can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . This reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial production methods often employ transition-metal catalysts to enhance the efficiency and selectivity of the reaction . For example, the use of palladium or copper catalysts can facilitate the cyclization process, leading to higher yields and fewer by-products. Additionally, microwave-assisted synthesis has been explored as an eco-friendly and rapid approach to produce pyrazole derivatives .

Chemical Reactions Analysis

Pyrazole derivative 25 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces pyrazoline derivatives .

Properties

Molecular Formula

C25H22Cl2N4OS

Molecular Weight

497.4 g/mol

IUPAC Name

5-[5-[5-(2-cyclopentylethynyl)thiophen-2-yl]-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C25H22Cl2N4OS/c1-3-22-28-25(32-30-22)23-15(2)24(31(29-23)20-12-9-17(26)14-19(20)27)21-13-11-18(33-21)10-8-16-6-4-5-7-16/h9,11-14,16H,3-7H2,1-2H3

InChI Key

NIKGOEACQPFNCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=NN(C(=C2C)C3=CC=C(S3)C#CC4CCCC4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.